molecular formula C9H12BFO2 B7954634 [3-(4-Fluorophenyl)propyl]boronic acid

[3-(4-Fluorophenyl)propyl]boronic acid

Cat. No.: B7954634
M. Wt: 182.00 g/mol
InChI Key: MHSJYCUKTOUYDN-UHFFFAOYSA-N
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Description

[3-(4-Fluorophenyl)propyl]boronic acid: is an organoboron compound with the molecular formula C9H12BFO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the fluorophenyl group adds unique properties to this compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluorophenyl)propyl]boronic acid typically involves the reaction of 4-fluorophenylpropyl bromide with a boronic ester or boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: [3-(4-Fluorophenyl)propyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-(4-Fluorophenyl)propyl]boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into molecular probes and sensors for detecting specific biomolecules .

Medicine: In medicine, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit enzymes and modulate biological pathways .

Industry: Industrially, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and nanotechnology .

Mechanism of Action

The mechanism of action of [3-(4-Fluorophenyl)propyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorophenyl group enhances its binding affinity and specificity for certain targets, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Phenylpropylboronic acid

Comparison: Compared to phenylboronic acid and 4-fluorophenylboronic acid, [3-(4-Fluorophenyl)propyl]boronic acid has a longer alkyl chain, which can influence its reactivity and solubility. The presence of the fluorine atom in the phenyl ring enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions. This compound’s unique structure allows it to participate in a broader range of reactions and applications compared to its simpler counterparts .

Properties

IUPAC Name

3-(4-fluorophenyl)propylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO2/c11-9-5-3-8(4-6-9)2-1-7-10(12)13/h3-6,12-13H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSJYCUKTOUYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1=CC=C(C=C1)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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